molecular formula C12H22O2 B230721 N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide CAS No. 17016-62-5

N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide

Cat. No. B230721
CAS RN: 17016-62-5
M. Wt: 203.24 g/mol
InChI Key: JIZHXACDJCSYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide, also known as HMA, is a naturally occurring compound that has attracted significant attention in scientific research due to its potential therapeutic applications. HMA is a derivative of the plant compound salicin, which has been used for centuries as a natural remedy for pain and inflammation.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. One of the main mechanisms of action is through the inhibition of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide has also been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and enhancing the immune system. N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide has also been shown to have antioxidant properties, which may protect against oxidative stress and cell damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide for lab experiments is its high purity and yield, which allows for accurate and reproducible results. N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide is also relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one limitation of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide, including:
1. Further studies on the mechanism of action of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide, which may lead to the development of more effective therapeutic applications.
2. Investigation of the potential of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide as a natural remedy for pain and inflammation, similar to its parent compound salicin.
3. Exploration of the use of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide in combination with other compounds for the treatment of cancer and other diseases.
4. Development of new synthesis methods for N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide that improve its solubility and purity.
5. Investigation of the potential of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide as a natural preservative in food and other products.
In conclusion, N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide is a valuable compound for scientific research due to its potential therapeutic applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential in new applications.

Synthesis Methods

N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide can be synthesized from salicin through a multi-step process that involves hydrolysis, reduction, and acetylation. The synthesis of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide has been optimized to yield high purity and yield, making it a valuable compound for scientific research.

Scientific Research Applications

N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. One of the most promising applications of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide is in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide has also been studied for its anti-inflammatory, anti-bacterial, and anti-viral properties, making it a potential candidate for the treatment of a wide range of diseases.

properties

CAS RN

17016-62-5

Molecular Formula

C12H22O2

Molecular Weight

203.24 g/mol

IUPAC Name

N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide

InChI

InChI=1S/C9H17NO4/c1-5-9(12)7(10-6(2)11)4-8(13-3)14-5/h5,7-9,12H,4H2,1-3H3,(H,10,11)

InChI Key

JIZHXACDJCSYMG-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC)NC(=O)C)O

Canonical SMILES

CC1C(C(CC(O1)OC)NC(=O)C)O

Other CAS RN

57918-56-6

synonyms

Nsc276417

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.